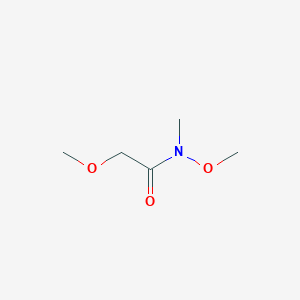

N,2-dimethoxy-N-methylacetamide

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

特性

IUPAC Name |

N,2-dimethoxy-N-methylacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NO3/c1-6(9-3)5(7)4-8-2/h4H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YFNOEDJHRRXTRH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C(=O)COC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

133.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to N,2-dimethoxy-N-methylacetamide (CAS 132289-57-7)

Core Data for N,2-dimethoxy-N-methylacetamide

This compound is a chemical compound with the molecular formula C5H11NO3.[1][2][3] It is also known by its IUPAC name this compound and as N-methoxy-N-methyl-2-methoxyacetamide.[1]

Physical and Chemical Properties

A summary of the key physical and chemical properties for this compound is presented in Table 1. This data is primarily sourced from chemical databases and supplier information.

| Property | Value | Source |

| Molecular Formula | C5H11NO3 | PubChem[1], Synquest Labs[2] |

| Molecular Weight | 133.15 g/mol | PubChem[1] |

| CAS Number | 132289-57-7 | PubChem[1], Apollo Scientific[4] |

| IUPAC Name | This compound | PubChem[1] |

| Purity | 95% | Apollo Scientific[4], Synquest Labs[2] |

| XLogP3 | -0.3 | PubChem[1] |

| Monoisotopic Mass | 133.07389321 Da | PubChem[1] |

Safety Information

Hazard identification for this compound according to the Globally Harmonized System (GHS) is summarized in Table 2.

| Hazard Statement | Description |

| H226 | Flammable liquid and vapor |

| H302 | Harmful if swallowed |

| H312 | Harmful in contact with skin |

| H315 | Causes skin irritation |

| H319 | Causes serious eye irritation |

| H332 | Harmful if inhaled |

| H335 | May cause respiratory irritation |

Source: PubChem[1]

The Related Compound: N-methoxy-N-methylacetamide (Weinreb Amide)

Due to the limited specific data for this compound, this section provides detailed information on the related compound N-methoxy-N-methylacetamide (CAS 78191-00-1). This compound is a well-known Weinreb amide, a class of reagents widely used in organic synthesis for the preparation of ketones and aldehydes.[5]

Synthesis Protocol for N-methoxy-N-methylacetamide

A common method for the synthesis of N-methoxy-N-methylacetamide involves the reaction of an acetylating agent with N,O-dimethylhydroxylamine hydrochloride.[6]

Experimental Protocol:

-

Reaction: To a solution of N,O-dimethylhydroxylamine hydrochloride (1.367 g, 14.015 mmol) in dichloromethane (DCM, 30 mL) at 0°C, triethylamine (TEA, 2.836 g, 3.9 mL, 28.030 mmol) is slowly added. The mixture is stirred for 10 minutes.

-

Addition of Acetyl Chloride: Acetyl chloride (1.1 g, 1.0 mL, 14.105 mmol) is then added dropwise to the reaction mixture at 0°C.

-

Reaction Progression: The reaction is allowed to warm to 22°C and stirred overnight.

-

Work-up: The reaction is quenched with a saturated sodium bicarbonate (NaHCO3) solution. The layers are separated, and the aqueous layer is extracted with DCM (2 x 30 mL).

-

Purification: The combined organic layers are washed with brine, dried over magnesium sulfate (MgSO4), filtered, and concentrated under reduced pressure to yield the product as a colorless liquid (1.12 g, 78% yield).[6]

Visualization of the Synthesis Workflow

The following diagram illustrates the general workflow for the synthesis of N-methoxy-N-methylacetamide.

Caption: Synthesis workflow for N-methoxy-N-methylacetamide.

Spectroscopic Data for N-methoxy-N-methylacetamide

The synthesized N-methoxy-N-methylacetamide can be characterized using NMR spectroscopy.[6]

| Nucleus | Solvent | Chemical Shift (δ) ppm |

| 1H NMR | CDCl3 | 3.65 (s, 3H), 3.13 (s, 3H), 2.08 (s, 3H) |

| 13C NMR | CDCl3 | 172.0, 61.1, 32.0, 19.8 |

Source: ChemicalBook[6]

General Amide Synthesis

While a specific, validated synthesis protocol for this compound is not available, a general approach to forming an amide bond is illustrated below. This typically involves the reaction of a carboxylic acid derivative with an amine.

Caption: Generalized workflow for amide synthesis.

Applications and Future Research

Derivatives of N-methoxy-N-methylacetamide are recognized for their utility as building blocks in the synthesis of pharmaceuticals and specialty chemicals. The unique structural features of these compounds can be leveraged to optimize the properties of target molecules. For instance, fluorinated derivatives are sought after in medicinal chemistry and materials science to enhance properties like metabolic stability and lipophilicity.

Given the structural similarities, it is plausible that this compound could find applications in similar areas. However, dedicated research is required to determine its specific reactivity, biological activity, and potential applications. Future work should focus on developing and publishing a reliable synthesis protocol, characterizing the compound thoroughly using modern analytical techniques, and exploring its utility in synthetic and medicinal chemistry.

References

- 1. This compound | C5H11NO3 | CID 14872187 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. CAS 132289-57-7 | 4148-1-48 | MDL MFCD11848891 | this compound | SynQuest Laboratories [synquestlabs.com]

- 3. labsolu.ca [labsolu.ca]

- 4. 132289-57-7 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]

- 5. medchemexpress.com [medchemexpress.com]

- 6. N-Methoxy-N-methylacetamide synthesis - chemicalbook [chemicalbook.com]

An In-depth Technical Guide to the Chemical Properties of N,2-dimethoxy-N-methylacetamide

This technical guide provides a comprehensive overview of the known chemical properties of N,2-dimethoxy-N-methylacetamide, a chemical compound of interest to researchers, scientists, and professionals in drug development. Due to the limited availability of experimental data for this specific molecule, this guide also includes relevant information on the closely related and well-documented compound, N-methoxy-N-methylacetamide, to provide valuable context and comparative insights.

Core Chemical Properties

This compound is identified by the CAS number 132289-57-7.[1][2][3][4][5] Its fundamental properties are summarized in the table below. While some physical properties like boiling point, melting point, and density have not been experimentally determined or published, computational estimates are available.

| Property | Value | Source |

| IUPAC Name | This compound | [1] |

| CAS Number | 132289-57-7 | [1][2][3][4][5] |

| Molecular Formula | C5H11NO3 | [1][2] |

| Molecular Weight | 133.15 g/mol | [1][2] |

| Physical Form | Solid or liquid | [3] |

| Purity | 95% | [3][4] |

| Storage Temperature | Room Temperature (sealed in dry conditions) | [3] |

Comparative Analysis with N-methoxy-N-methylacetamide

N-methoxy-N-methylacetamide (CAS: 78191-00-1), also known as a Weinreb amide, is a structurally similar compound that is extensively used in organic synthesis.[6] Its well-documented properties, presented below, can serve as a useful reference for predicting the behavior of this compound.

| Property | N-methoxy-N-methylacetamide | Source |

| CAS Number | 78191-00-1 | [7][8][9][10] |

| Molecular Formula | C4H9NO2 | [7][8] |

| Molecular Weight | 103.12 g/mol | [7][8] |

| Boiling Point | 152 °C | [7][9][10] |

| Density | 0.97 g/mL at 25 °C | [7][9] |

| Refractive Index | n20/D 1.426 | [7][9] |

| Flash Point | 49 °C | [10] |

| Solubility | Soluble in water |

Synthesis and Reactivity

Synthesis of this compound

A generalized workflow for such a synthesis is depicted below.

References

- 1. This compound | C5H11NO3 | CID 14872187 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. N-METHOXY-N-METHYL-2-METHOXYACETAMIDE | 132289-57-7 [chemicalbook.com]

- 3. This compound | 132289-57-7 [sigmaaldrich.com]

- 4. 132289-57-7 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]

- 5. This compound | 132289-57-7 [sigmaaldrich.com]

- 6. N-Methoxy-N-methylacetamide | 78191-00-1 [chemicalbook.com]

- 7. chemimpex.com [chemimpex.com]

- 8. N-Methoxy-N-methylacetamide | C4H9NO2 | CID 537505 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. N-Methoxy-N-methylacetamide 98 78191-00-1 [sigmaaldrich.com]

- 10. 78191-00-1 Cas No. | N-Methoxy-N-methylacetamide | Apollo [store.apolloscientific.co.uk]

Navigating the Structural Labyrinth: A Technical Guide to the Elucidation of N,2-dimethoxy-N-methylacetamide

For Researchers, Scientists, and Drug Development Professionals

Introduction

N,2-dimethoxy-N-methylacetamide is a small molecule with potential applications in organic synthesis and medicinal chemistry. Its structure, featuring both an N-methoxy amide (Weinreb amide) functionality and an alpha-methoxy group, presents an interesting case for structural analysis. This technical guide provides a comprehensive overview of the methodologies and data interpretation required for the complete structure elucidation of this compound.

It is important to note that while the existence of this compound is documented in chemical databases, publicly available experimental spectroscopic data is scarce. Therefore, this guide will proceed with a hypothetical structure elucidation based on a plausible synthetic route and predicted spectroscopic outcomes. This approach provides a robust framework for researchers who may synthesize this compound or similar derivatives.

Proposed Synthesis of this compound

A logical and efficient synthesis of this compound involves the acylation of N,O-dimethylhydroxylamine hydrochloride with 2-methoxyacetyl chloride. This reaction, a variation of the well-established Weinreb amide synthesis, is expected to proceed smoothly under standard conditions.

Experimental Protocol: Synthesis

-

Reaction Setup: To a stirred solution of N,O-dimethylhydroxylamine hydrochloride (1.0 eq) in anhydrous dichloromethane (DCM) at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add a suitable base such as pyridine or triethylamine (2.2 eq) dropwise.

-

Acylation: Slowly add a solution of 2-methoxyacetyl chloride (1.05 eq) in anhydrous DCM to the reaction mixture at 0 °C.

-

Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Workup: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Separate the organic layer, and extract the aqueous layer with DCM (3 x volume).

-

Isolation: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel or by vacuum distillation to yield pure this compound.

Spectroscopic and Spectrometric Data for Structure Elucidation

The confirmation of the structure of this compound would rely on a combination of mass spectrometry, nuclear magnetic resonance (NMR) spectroscopy, and infrared (IR) spectroscopy.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, which is crucial for confirming the elemental composition and connectivity.

Predicted Mass Spectrometry Data

| Analysis Type | Parameter | Predicted Value |

| Molecular Formula | C₅H₁₁NO₃ | - |

| Molecular Weight | - | 133.15 g/mol |

| Monoisotopic Mass | - | 133.0739 Da |

| High-Resolution MS (ESI+) | [M+H]⁺ | 134.0812 m/z |

| [M+Na]⁺ | 156.0631 m/z | |

| Predicted Key Fragments (EI) | [M - OCH₃]⁺ | 102.0555 m/z |

| [M - COCH₂OCH₃]⁺ | 58.0426 m/z | |

| [CH₂OCH₃]⁺ | 45.0340 m/z |

Experimental Protocol: Electrospray Ionization Mass Spectrometry (ESI-MS)

-

Sample Preparation: Prepare a dilute solution of the purified compound (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Instrumentation: Use a high-resolution mass spectrometer (e.g., a Q-TOF or Orbitrap instrument) equipped with an electrospray ionization source.

-

Data Acquisition: Infuse the sample solution into the ESI source at a flow rate of 5-10 µL/min. Acquire the mass spectrum in positive ion mode over a mass range of m/z 50-500.

-

Analysis: Determine the accurate mass of the molecular ions ([M+H]⁺ and [M+Na]⁺) and compare them with the calculated theoretical masses to confirm the elemental composition.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the detailed carbon-hydrogen framework of a molecule.

Predicted ¹H NMR Data (400 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~4.20 | Singlet | 2H | -COCH₂- |

| ~3.75 | Singlet | 3H | N-OCH₃ |

| ~3.40 | Singlet | 3H | C-OCH₃ |

| ~3.20 | Singlet | 3H | N-CH₃ |

Predicted ¹³C NMR Data (100 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| ~170 | C=O |

| ~72 | -COCH₂- |

| ~62 | N-OCH₃ |

| ~59 | C-OCH₃ |

| ~33 | N-CH₃ |

Experimental Protocol: ¹H and ¹³C NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.

-

Instrumentation: Use a nuclear magnetic resonance spectrometer operating at a suitable frequency (e.g., 400 MHz for ¹H and 100 MHz for ¹³C).

-

¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum.

-

¹³C NMR Acquisition: Acquire a proton-decoupled carbon spectrum.

-

Data Processing and Analysis: Process the raw data (Fourier transformation, phase correction, and baseline correction). Integrate the ¹H NMR signals and determine the chemical shifts and multiplicities for all signals in both spectra to assign the structure.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Predicted Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |

| ~2940 | Medium-Strong | C-H stretch (sp³) |

| ~1670 | Strong | C=O stretch (amide) |

| ~1450 | Medium | C-H bend |

| ~1120 | Strong | C-O stretch (ether) |

Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR Spectroscopy

-

Sample Preparation: Place a small amount of the liquid or solid sample directly onto the ATR crystal.

-

Instrumentation: Use a Fourier-transform infrared (FT-IR) spectrometer equipped with an ATR accessory.

-

Data Acquisition: Collect the spectrum over a range of 4000-400 cm⁻¹.

-

Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Structure Elucidation Workflow

The process of structure elucidation follows a logical progression, where data from different analytical techniques are integrated to build a conclusive picture of the molecular structure.

Conclusion

Technical Guide: N,2-dimethoxy-N-methylacetamide

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

N,2-dimethoxy-N-methylacetamide is a chemical compound with applications as an intermediate in organic synthesis. This guide provides a comprehensive overview of its chemical and physical properties, safety and handling protocols, and its role in research and development. Due to the limited specific data on this compound, information on the closely related and well-documented class of N-methoxy-N-methylamides (Weinreb amides) is included to provide a broader context for its potential applications and experimental methodologies.

Chemical and Physical Properties

The following table summarizes the key quantitative data for this compound.

| Property | Value | Source |

| Molecular Weight | 133.15 g/mol | [1] |

| Molecular Formula | C5H11NO3 | [1] |

| CAS Number | 132289-57-7 | [1] |

| IUPAC Name | This compound | [1] |

| Synonyms | N-Methoxy-N-methyl-2-methoxyacetamide | [1] |

| Purity | Typically ≥95% | [2] |

Applications in Research and Drug Development

This compound belongs to a class of compounds that are valuable as building blocks in organic synthesis. Derivatives of N-methoxy-N-methylacetamide are frequently utilized in the synthesis of pharmaceuticals due to their unique structural features that can be leveraged to optimize drug properties. These compounds also find use in the development of specialty chemicals and advanced materials.

The N-methoxy-N-methylamide functional group, often referred to as a Weinreb amide, is a key synthon for the preparation of ketones and aldehydes. This functional group can efficiently acetylate polycarbonyl compounds and serves as an important intermediate for the synthesis of other active compounds.[3] For instance, related compounds like 2-chloro-N-methoxy-N-methylacetamide have been used in the synthesis of novel insecticides.[4]

Experimental Protocols

Synthesis of N-methoxy-N-methylacetamide

This procedure describes the reaction of an acid chloride with N,O-dimethylhydroxylamine hydrochloride.

Materials:

-

Acetyl Chloride

-

N,O-Dimethylhydroxylamine hydrochloride

-

Pyridine or Triethylamine (TEA)

-

Dichloromethane (DCM)

-

Saturated Sodium Bicarbonate (NaHCO3) solution

-

Brine

-

Magnesium Sulfate (MgSO4)

-

Reaction flask

-

Stirring apparatus

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

To a mixture of N,O-dimethylhydroxylamine hydrochloride in dichloromethane (DCM), slowly add triethylamine (TEA) at 0°C and stir for 10 minutes.[5]

-

Add acetyl chloride dropwise to the reaction mixture at 0°C.[5]

-

Allow the reaction to stir at room temperature overnight.[5]

-

Quench the reaction with a saturated NaHCO3 solution.[5]

-

Separate the organic and aqueous layers. Extract the aqueous layer with DCM.[5]

-

Combine the organic layers and wash with brine.[5]

-

Dry the organic layer over MgSO4, filter, and concentrate in vacuo to yield the product.[5]

Logical Workflow for Weinreb Amide Synthesis

Caption: Synthesis workflow for N-methoxy-N-methylacetamide.

Safety and Handling

This compound is classified as a flammable liquid and vapor. It is harmful if swallowed, in contact with skin, or if inhaled. It also causes skin and serious eye irritation.[1]

Precautionary Measures:

-

Keep away from heat, sparks, open flames, and hot surfaces. No smoking.[6]

-

Keep the container tightly closed.[6]

-

Use only outdoors or in a well-ventilated area.[7]

-

Wear protective gloves, protective clothing, eye protection, and face protection.[7]

-

Wash skin thoroughly after handling.[7]

-

Avoid breathing fumes, mist, vapors, or spray.[8]

First Aid:

-

If on skin (or hair): Remove/take off immediately all contaminated clothing. Rinse skin with water/shower.[6]

-

If inhaled: Remove person to fresh air and keep comfortable for breathing.[7]

-

If in eyes: Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Get medical attention.[7]

-

If swallowed: Rinse mouth. Get medical attention.[7]

Storage:

-

Store in a well-ventilated place. Keep cool.[6]

-

Store in a tightly-closed container when not in use.[8]

-

Keep in a dry place.[7]

Disposal:

-

Dispose of contents/container to an approved waste disposal plant.[7]

Hazard Identification Diagram

Caption: Key hazards of this compound.

References

- 1. This compound | C5H11NO3 | CID 14872187 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 132289-57-7 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]

- 3. medchemexpress.com [medchemexpress.com]

- 4. researchgate.net [researchgate.net]

- 5. N-Methoxy-N-methylacetamide synthesis - chemicalbook [chemicalbook.com]

- 6. echemi.com [echemi.com]

- 7. assets.thermofisher.cn [assets.thermofisher.cn]

- 8. aksci.com [aksci.com]

An In-depth Technical Guide to the Synthesis of N,2-dimethoxy-N-methylacetamide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a plausible and robust synthetic pathway for N,2-dimethoxy-N-methylacetamide. The synthesis involves a two-step process commencing with the formation of the key precursor, 2-methoxyacetic acid, followed by its conversion to the target this compound, a compound of interest in various research and development applications. This document outlines detailed experimental protocols, presents quantitative data in a structured format, and includes visualizations of the chemical transformations and workflows.

Overview of the Synthetic Pathway

The synthesis of this compound is most effectively approached through a two-stage process. The first stage involves the synthesis of 2-methoxyacetic acid, a critical building block. Two primary methods for this are the nucleophilic substitution of a haloacetic acid salt with a methoxide, and the catalytic oxidation of 2-methoxyethanol.[1] The second stage is the formation of the Weinreb amide, this compound, by coupling 2-methoxyacetic acid with N,O-dimethylhydroxylamine.[2][3] This is a widely used transformation in organic synthesis due to the stability and utility of the resulting Weinreb amide in forming ketones and aldehydes.

Stage 1: Synthesis of 2-Methoxyacetic Acid

There are two principal methods for the synthesis of 2-methoxyacetic acid:

-

Method A: Nucleophilic Substitution (Williamson Ether Synthesis) : This laboratory-scale synthesis involves the reaction of a haloacetic acid salt, such as sodium chloroacetate, with sodium methoxide.[1]

-

Method B: Catalytic Oxidation of 2-Methoxyethanol : This is the preferred industrial route due to its efficiency and the availability of the starting material.[1][4]

Experimental Protocol: Method A - Nucleophilic Substitution

Objective: To synthesize 2-methoxyacetic acid via the reaction of sodium chloroacetate with sodium methoxide.[1]

Materials:

-

Sodium chloroacetate

-

Sodium methoxide

-

Methanol

-

Hydrochloric acid (concentrated)

-

Round-bottom flask

-

Reflux condenser

-

Mechanical stirrer

-

Distillation apparatus

Procedure:

-

Preparation of Sodium Methoxyacetate: In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, dissolve sodium methoxide in an excess of methanol.[1]

-

Slowly add sodium chloroacetate to the solution.[1]

-

Heat the mixture to reflux and maintain for several hours to ensure the reaction goes to completion.[1]

-

Isolation of 2-Methoxyacetic Acid: After cooling, remove the excess methanol by distillation.[1]

-

Neutralize the resulting sodium methoxyacetate with a strong acid, such as hydrochloric acid, to produce the free 2-methoxyacetic acid.[1]

-

Purify the crude 2-methoxyacetic acid by vacuum distillation.[1]

Experimental Protocol: Method B - Catalytic Oxidation of 2-Methoxyethanol

Objective: To synthesize 2-methoxyacetic acid through the catalytic oxidation of 2-methoxyethanol.[1][4]

Materials:

-

2-Methoxyethanol

-

Heterogeneous catalyst (e.g., Platinum on carbon, Pt/C)

-

Pressurized reactor

-

Oxygen or air source

-

Filtration apparatus

-

Distillation apparatus

Procedure:

-

Reaction Setup: Charge a pressurized reactor with 2-methoxyethanol and water.[4]

-

Add a heterogeneous catalyst, such as platinum on a carbon support (Pt/C), to the mixture.[1]

-

Oxidation: Pressurize the reactor with oxygen or air and raise the temperature to the desired level (typically between 40°C and 80°C).[1][4] Careful temperature control is necessary as the reaction is exothermic.

-

Monitoring and Work-up: Monitor the reaction for the consumption of 2-methoxyethanol.

-

Upon completion, remove the catalyst by filtration.[1]

-

Purification: Subject the aqueous solution of 2-methoxyacetic acid to distillation to remove water and any unreacted 2-methoxyethanol, yielding the purified product.[1]

Quantitative Data for 2-Methoxyacetic Acid Synthesis

| Parameter | Method A (Nucleophilic Substitution) | Method B (Catalytic Oxidation) | Reference |

| Starting Materials | Sodium chloroacetate, Sodium methoxide | 2-Methoxyethanol, Oxygen | [1][5] |

| Solvent | Methanol | Water | [1][4] |

| Catalyst | None | Platinum on carbon (Pt/C) | [1][4] |

| Reaction Temperature | Reflux | 40-80°C | [1][4] |

| Reaction Time | Several hours | Varies | [1] |

| Yield | ~85% | 91-96% | [4][5] |

| Purity | High after distillation | >99% after distillation | [1][6] |

Stage 2: Synthesis of this compound (Weinreb Amide Formation)

The conversion of 2-methoxyacetic acid to this compound is achieved through the formation of a Weinreb amide. This involves coupling the carboxylic acid with N,O-dimethylhydroxylamine hydrochloride.[2][3] Various coupling reagents can be employed for this transformation.[2] A common and effective method involves the use of a coupling agent like dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).[7][8] An alternative is the conversion of the carboxylic acid to an acid chloride followed by reaction with N,O-dimethylhydroxylamine.[2]

Experimental Protocol: Amide Coupling using a Carbodiimide Reagent

Objective: To synthesize this compound by coupling 2-methoxyacetic acid with N,O-dimethylhydroxylamine hydrochloride using a carbodiimide coupling agent.

Materials:

-

2-Methoxyacetic acid

-

N,O-dimethylhydroxylamine hydrochloride

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or Dicyclohexylcarbodiimide (DCC)

-

A suitable base (e.g., triethylamine or diisopropylethylamine)

-

Anhydrous solvent (e.g., dichloromethane, THF)

-

Standard glassware for organic synthesis

Procedure:

-

Reaction Setup: In a dry round-bottom flask under an inert atmosphere, dissolve 2-methoxyacetic acid and N,O-dimethylhydroxylamine hydrochloride in an anhydrous solvent.

-

Cool the mixture in an ice bath.

-

Add the base to neutralize the hydrochloride salt.

-

Add the carbodiimide coupling agent (EDC or DCC) portion-wise to the reaction mixture.

-

Reaction: Allow the reaction to warm to room temperature and stir for several hours until completion, which can be monitored by thin-layer chromatography (TLC).

-

Work-up:

-

If DCC was used, the dicyclohexylurea byproduct will precipitate and can be removed by filtration.

-

If EDC was used, the urea byproduct is water-soluble and can be removed by an aqueous workup.

-

-

Wash the organic layer with dilute acid, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel to yield this compound.

Quantitative Data for this compound Synthesis

| Parameter | Value | Reference |

| Starting Materials | 2-Methoxyacetic acid, N,O-dimethylhydroxylamine hydrochloride | [2][3] |

| Coupling Reagent | EDC or DCC | [7][8] |

| Solvent | Dichloromethane or THF | [9] |

| Reaction Temperature | 0°C to room temperature | [9] |

| Yield | 73-97% (typical for Weinreb amide synthesis) | [10] |

| Purity | >95% after chromatography | [11] |

Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 132289-57-7 | |

| Molecular Formula | C5H11NO3 | [12] |

| Molecular Weight | 133.15 g/mol | [12] |

| Appearance | Solid or liquid | |

| Storage Temperature | Room temperature, sealed in dry conditions |

Visualizations

Overall Synthesis Pathway

Caption: Overall two-stage synthesis pathway for this compound.

Experimental Workflow for Weinreb Amide Formation

Caption: Experimental workflow for the synthesis of this compound.

References

- 1. benchchem.com [benchchem.com]

- 2. Weinreb ketone synthesis - Wikipedia [en.wikipedia.org]

- 3. Synthesis of Weinreb and their Derivatives (A Review) – Oriental Journal of Chemistry [orientjchem.org]

- 4. patents.justia.com [patents.justia.com]

- 5. US4968840A - Process for preparing methoxyacetic acid - Google Patents [patents.google.com]

- 6. CN109415289B - Method for producing 2-methoxyacetic acid - Google Patents [patents.google.com]

- 7. peptide.com [peptide.com]

- 8. Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps [chemistrysteps.com]

- 9. Simple Synthesis of Amides and Weinreb Amides via Use of PPh3 or Polymer-Supported PPh3 and Iodine - PMC [pmc.ncbi.nlm.nih.gov]

- 10. arkat-usa.org [arkat-usa.org]

- 11. 132289-57-7 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]

- 12. This compound | C5H11NO3 | CID 14872187 - PubChem [pubchem.ncbi.nlm.nih.gov]

Technical Guide: N,2-dimethoxy-N-methylacetamide

Foreword: This document addresses the inquiry for an in-depth technical guide on N,2-dimethoxy-N-methylacetamide. Extensive searches for detailed experimental protocols, comprehensive quantitative data, and specific biological pathways involving this compound have yielded limited results. The scientific literature readily available does not contain the depth of information required for a complete technical whitepaper as requested.

This guide will provide the confirmed IUPAC name and available physicochemical properties for this compound. To offer relevant context for researchers, this will be supplemented with more detailed information on the closely related and more extensively studied compound, N-methoxy-N-methylacetamide , including a representative synthesis protocol and spectral data. It is crucial to note that these two compounds are distinct chemical entities.

This compound

1.1. IUPAC Name and Synonyms

The International Union of Pure and Applied Chemistry (IUPAC) name for the compound is This compound [1].

Commonly used synonyms include:

1.2. Chemical Structure and Properties

| Property | Value | Source |

| Molecular Formula | C₅H₁₁NO₃ | PubChem[1] |

| Molecular Weight | 133.15 g/mol | PubChem[1] |

| CAS Number | 132289-57-7 | PubChem[1] |

| Topological Polar Surface Area | 38.8 Ų | PubChem[1] |

| XLogP3 | -0.3 | PubChem[1] |

A comprehensive summary of all quantitative data into clearly structured tables for easy comparison is not possible due to the limited available data for this specific compound.

Related Compound: N-methoxy-N-methylacetamide (A Weinreb Amide)

Given the scarcity of detailed information on this compound, we present data on the related Weinreb amide, N-methoxy-N-methylacetamide. This compound is a versatile reagent in organic synthesis, often used for the preparation of ketones.[2] Derivatives of N-methoxy-N-methylacetamide are of interest in medicinal chemistry and materials science.

2.1. Experimental Protocol: Synthesis of N-methoxy-N-methylacetamide

The following is a representative protocol for the synthesis of N-methoxy-N-methylacetamide from N,O-dimethylhydroxylamine hydrochloride and acetyl chloride.[3]

Materials:

-

N,O-dimethylhydroxylamine hydrochloride

-

Triethylamine (TEA)

-

Acetyl chloride

-

Dichloromethane (DCM)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Magnesium sulfate (MgSO₄)

Procedure:

-

To a mixture of N,O-dimethylhydroxylamine hydrochloride (1.0 equivalent) in dichloromethane (DCM), triethylamine (2.0 equivalents) is slowly added at 0°C. The mixture is stirred for 10 minutes.

-

Acetyl chloride (1.0 equivalent) is then added dropwise to the reaction mixture at 0°C.

-

The reaction is allowed to warm to 22°C and stirred overnight.

-

The reaction is quenched with a saturated solution of NaHCO₃.

-

The biphasic solution is separated, and the aqueous layer is extracted with DCM.

-

The combined organic layers are washed with brine, dried over MgSO₄, filtered, and concentrated under reduced pressure to yield the product.[3]

2.2. Quantitative Data: NMR Spectroscopy of N-methoxy-N-methylacetamide

The following are reported Nuclear Magnetic Resonance (NMR) data for N-methoxy-N-methylacetamide.[3]

| Nucleus | Solvent | Chemical Shift (δ) in ppm |

| ¹H NMR | CDCl₃ | 3.65 (s, 3H), 3.13 (s, 3H), 2.08 (s, 3H) |

| ¹³C NMR | CDCl₃ | 172.0, 61.1, 32.0, 19.8 |

2.3. Logical Relationship: Synthesis of N-methoxy-N-methylacetamide

The following diagram illustrates the workflow for the synthesis of N-methoxy-N-methylacetamide.

Caption: A workflow diagram for the synthesis of N-methoxy-N-methylacetamide.

Signaling Pathways and Experimental Workflows

A mandatory requirement of this guide was the creation of diagrams for described signaling pathways or experimental workflows. Extensive searches did not reveal any such information for this compound. This compound does not appear to be prominently featured in the scientific literature in the context of drug development or as a modulator of biological signaling pathways.

Conclusion

While the IUPAC name and basic properties of this compound can be definitively stated, a comprehensive technical guide for researchers and drug development professionals is not feasible based on currently available public information. There is a notable absence of detailed experimental protocols, extensive quantitative data, and studies on its biological activity. Researchers interested in this molecule may find the information on the related compound, N-methoxy-N-methylacetamide, to be a useful, albeit indirect, reference. Further empirical investigation would be necessary to elucidate the specific properties and potential applications of this compound.

References

An In-depth Technical Guide to N,2-dimethoxy-N-methylacetamide and its Role as a Weinreb Amide

For Researchers, Scientists, and Drug Development Professionals

Introduction

N,2-dimethoxy-N-methylacetamide is a specialized chemical compound that serves as a key intermediate in modern organic synthesis. As a member of the N-methoxy-N-methylamide family, commonly known as Weinreb amides, it offers a versatile and highly controlled method for the formation of ketones and aldehydes. This technical guide provides a comprehensive overview of this compound, including its nomenclature, physicochemical properties, a representative synthesis protocol, and its primary applications in synthetic chemistry, particularly relevant to drug discovery and development.

Nomenclature and Identification

Correctly identifying a chemical compound is critical for research and development. This compound is known by several synonyms and identifiers across various chemical databases and suppliers.

| Identifier Type | Value | Source |

| IUPAC Name | This compound | [1] |

| CAS Number | 132289-57-7 | [1] |

| Molecular Formula | C5H11NO3 | [1][2] |

| PubChem CID | 14872187 | [1] |

| InChI | InChI=1S/C5H11NO3/c1-6(9-3)5(7)4-8-2/h4H2,1-3H3 | [1] |

| InChIKey | YFNOEDJHRRXTRH-UHFFFAOYSA-N | [1] |

| SMILES | CN(C(=O)COC)OC | [1] |

| Depositor-Supplied Synonyms | N-Methoxy-N-methyl-2-methoxyacetamide, MFCD11848891, Acetamide, N,2-dimethoxy-N-methyl-, 2,N-Dimethoxy-N-methylacetamide | [1] |

Physicochemical Properties

The physical and chemical properties of this compound are crucial for its handling, storage, and application in chemical reactions.

| Property | Value | Source |

| Molecular Weight | 133.15 g/mol | [1] |

| Monoisotopic Mass | 133.0739 Da | [2] |

| Appearance | Solid or liquid | [3] |

| Storage Temperature | Room temperature, sealed in dry conditions | [3] |

| Purity (Typical) | 95% | [3][4] |

| XLogP3 (Predicted) | -0.3 | [1] |

Synthesis of Weinreb Amides: A Representative Protocol

Reaction: Acetyl Chloride + N,O-Dimethylhydroxylamine hydrochloride → N-Methoxy-N-methylacetamide

Materials:

-

N,O-Dimethylhydroxylamine hydrochloride

-

Triethylamine (TEA)

-

Acetyl chloride

-

Dichloromethane (DCM)

-

Saturated sodium bicarbonate (NaHCO3) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO4)

Procedure:

-

To a mixture of N,O-dimethylhydroxylamine hydrochloride (1.0 equivalent) in dichloromethane (DCM), slowly add triethylamine (TEA) (2.0 equivalents) at 0°C and stir for 10 minutes.

-

Add acetyl chloride (1.0 equivalent) dropwise to the reaction mixture at 0°C.

-

Allow the reaction to warm to room temperature (22°C) and stir overnight.[5]

-

Quench the reaction with a saturated NaHCO3 solution.

-

Separate the biphasic solution and extract the aqueous layer with DCM.

-

Combine the organic layers, wash with brine, and dry over anhydrous MgSO4.

-

Filter the solution and concentrate in vacuo to afford the desired N-methoxy-N-methylacetamide product.[5]

Below is a workflow diagram for the synthesis of a Weinreb amide.

Caption: A generalized workflow for the synthesis of a Weinreb amide.

Applications in Drug Development and Organic Synthesis

The primary utility of this compound and other Weinreb amides lies in their reaction with organometallic reagents to produce ketones in a highly controlled manner. This reaction, known as the Weinreb ketone synthesis, is a cornerstone of modern organic chemistry and is particularly valuable in the synthesis of complex molecules, including pharmaceuticals.[6]

The key advantage of the Weinreb amide is its ability to prevent the common problem of over-addition of the organometallic reagent, which in reactions with other carboxylic acid derivatives would lead to the formation of tertiary alcohols. The reaction with a Weinreb amide stops at the ketone stage due to the formation of a stable, chelated tetrahedral intermediate.[6]

Key applications include:

-

Ketone Synthesis: The reaction of this compound with Grignard reagents or organolithium reagents provides a reliable method for the synthesis of various ketones.

-

Aldehyde Synthesis: Weinreb amides can also be reduced to aldehydes using mild reducing agents.

-

Building Blocks for Pharmaceuticals: The resulting ketones and aldehydes are versatile intermediates in the synthesis of more complex molecules, including active pharmaceutical ingredients (APIs). The adaptability of the N-methoxy-N-methylacetamide framework makes it a valuable asset in the synthetic chemist's toolkit.

-

Peptide Synthesis: Derivatives of N-methoxy-N-methylacetamide are also explored for their utility as building blocks in modern peptide synthesis.

The diagram below illustrates the reaction mechanism of a Weinreb amide with a Grignard reagent.

References

- 1. This compound | C5H11NO3 | CID 14872187 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. PubChemLite - this compound (C5H11NO3) [pubchemlite.lcsb.uni.lu]

- 3. This compound | 132289-57-7 [sigmaaldrich.com]

- 4. 132289-57-7 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]

- 5. N-Methoxy-N-methylacetamide synthesis - chemicalbook [chemicalbook.com]

- 6. Weinreb ketone synthesis - Wikipedia [en.wikipedia.org]

Technical Guide: N-Methoxy-N-methyl-2-methoxyacetamide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Detailed experimental data and specific applications for N-Methoxy-N-methyl-2-methoxyacetamide (CAS No. 132289-57-7) are limited in publicly available scientific literature. This guide provides a summary of its known properties and places it within the context of the broader class of N-methoxy-N-methylamides (Weinreb amides), for which more extensive information is available.

Core Properties of N-Methoxy-N-methyl-2-methoxyacetamide

N-Methoxy-N-methyl-2-methoxyacetamide, also known by its IUPAC name N,2-dimethoxy-N-methylacetamide, is a member of the Weinreb amide family. These compounds are valuable intermediates in organic synthesis.

Table 1: Physicochemical Properties of N-Methoxy-N-methyl-2-methoxyacetamide

| Property | Value | Source(s) |

| CAS Number | 132289-57-7 | |

| Molecular Formula | C₅H₁₁NO₃ | |

| Molecular Weight | 133.15 g/mol | |

| Boiling Point | 62-64 °C at 2 Torr | |

| Density | Predicted: 1.038 g/cm³ | |

| IUPAC Name | This compound |

Spectroscopic Data:

Synthesis of N-Methoxy-N-methylamides (Weinreb Amides)

While a specific, detailed experimental protocol for the synthesis of N-Methoxy-N-methyl-2-methoxyacetamide is not available in the reviewed literature, a general and widely used method for the preparation of Weinreb amides involves the acylation of N,O-dimethylhydroxylamine hydrochloride with an appropriate acyl chloride.

General Experimental Protocol for Weinreb Amide Synthesis:

A common procedure involves the slow addition of an acyl chloride to a cooled solution of N,O-dimethylhydroxylamine hydrochloride in a suitable solvent, such as dichloromethane, in the presence of a base like triethylamine or pyridine to neutralize the HCl generated during the reaction.[2] The reaction mixture is typically stirred for several hours, and upon completion, it is worked up by washing with aqueous solutions to remove salts and impurities. The final product is then isolated and purified, often by distillation or chromatography.

Reactivity and Applications in Drug Development

N-Methoxy-N-methyl-2-methoxyacetamide belongs to the class of Weinreb amides, which are highly versatile intermediates in organic synthesis, particularly in the construction of carbon-carbon bonds. Their utility stems from their ability to react with organometallic reagents, such as Grignard reagents and organolithium compounds, to afford ketones in high yields. A key advantage of Weinreb amides over other carboxylic acid derivatives is their resistance to over-addition of the organometallic reagent, which often leads to the formation of tertiary alcohols. This selectivity is attributed to the formation of a stable tetrahedral intermediate.

Weinreb amides can also be reduced to aldehydes using hydride reagents like lithium aluminum hydride.[3]

The derivatives of N-methoxy-N-methylacetamide are employed as building blocks in the synthesis of pharmaceuticals. For instance, fluorinated analogues such as 2,2-difluoro-N-methoxy-N-methylacetamide are sought after in medicinal chemistry as the fluorine atoms can enhance properties like metabolic stability and lipophilicity of drug candidates.

References

In-Depth Technical Guide on the Spectral Analysis of N,2-dimethoxy-N-methylacetamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the expected spectral data for N,2-dimethoxy-N-methylacetamide (CAS: 132289-57-7), a compound of interest in synthetic and medicinal chemistry. Due to the limited availability of public experimental spectral data for this specific molecule, this document presents predicted data based on established spectroscopic principles and offers generalized, detailed experimental protocols for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. This guide serves as a practical framework for researchers involved in the synthesis, identification, and characterization of this compound and related compounds.

Chemical Structure and Properties

-

IUPAC Name: this compound

-

Molecular Formula: C₅H₁₁NO₃[1]

-

Molecular Weight: 133.15 g/mol [1]

-

CAS Number: 132289-57-7[1]

-

Canonical SMILES: CN(C(=O)COC)OC[1]

-

InChI Key: YFNOEDJHRRXTRH-UHFFFAOYSA-N[1]

Predicted Spectral Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectral Data (in CDCl₃, 400 MHz)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~4.1 - 4.3 | Singlet | 2H | -C(=O)CH ₂O- |

| ~3.7 - 3.8 | Singlet | 3H | N-OCH ₃ |

| ~3.4 - 3.5 | Singlet | 3H | -OCH₃ |

| ~3.0 - 3.2 | Singlet | 3H | N-CH ₃ |

Table 2: Predicted ¹³C NMR Spectral Data (in CDCl₃, 100 MHz)

| Chemical Shift (δ, ppm) | Assignment |

| ~170 - 172 | C =O (Amide) |

| ~70 - 75 | -C H₂O- |

| ~61 - 63 | N-OC H₃ |

| ~59 - 61 | -OC H₃ |

| ~32 - 35 | N-C H₃ |

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands

| Frequency (cm⁻¹) | Intensity | Assignment |

| ~2940 - 2980 | Medium | C-H Stretch (Alkyl) |

| ~1660 - 1680 | Strong | C=O Stretch (Amide, Weinreb) |

| ~1400 - 1460 | Medium | C-H Bend (Alkyl) |

| ~1100 - 1150 | Strong | C-O Stretch (Ether) |

| ~980 - 1050 | Medium | N-O Stretch |

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data (Electron Ionization - EI)

| m/z | Relative Intensity | Assignment |

| 133.07 | Moderate | [M]⁺ (Molecular Ion) |

| 102 | High | [M - OCH₃]⁺ |

| 74 | High | [CH₃N(OCH₃)CO]⁺ or [M - COCH₂OCH₃]⁺ |

| 59 | Moderate | [CH₃N(OCH₃)]⁺ |

| 45 | High | [CH₂OCH₃]⁺ |

Experimental Protocols

The following are detailed, generalized methodologies for obtaining the spectral data for this compound.

Synthesis

A plausible synthetic route to this compound involves the acylation of N,O-dimethylhydroxylamine with 2-methoxyacetyl chloride.

Materials:

-

N,O-Dimethylhydroxylamine hydrochloride

-

2-Methoxyacetyl chloride

-

Triethylamine (TEA) or Pyridine

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a stirred solution of N,O-dimethylhydroxylamine hydrochloride in dichloromethane at 0 °C, slowly add triethylamine (2.2 equivalents).

-

Stir the mixture for 15-20 minutes at 0 °C.

-

Slowly add a solution of 2-methoxyacetyl chloride (1.0 equivalent) in dichloromethane to the reaction mixture at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

-

Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by flash column chromatography or distillation under reduced pressure to obtain pure this compound.

NMR Spectroscopy

Instrumentation:

-

A 400 MHz (or higher) NMR spectrometer equipped with a 5 mm probe.

Sample Preparation:

-

Dissolve approximately 5-10 mg of purified this compound in ~0.6 mL of deuterated chloroform (CDCl₃).

-

Transfer the solution to a 5 mm NMR tube.

¹H NMR Acquisition:

-

Tune and shim the probe for the sample.

-

Acquire a one-pulse ¹H NMR spectrum with a 90° pulse, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.

-

Process the Free Induction Decay (FID) with an exponential window function and Fourier transform.

-

Phase and baseline correct the spectrum.

-

Reference the spectrum to the residual CHCl₃ signal at 7.26 ppm.

-

Integrate all peaks.

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum with a 30° or 45° pulse and a relaxation delay of 2-5 seconds.

-

Process the FID with an exponential window function and Fourier transform.

-

Phase and baseline correct the spectrum.

-

Reference the spectrum to the CDCl₃ signal at 77.16 ppm.

Infrared (IR) Spectroscopy

Instrumentation:

-

A Fourier-Transform Infrared (FT-IR) spectrometer.

Sample Preparation (Neat Liquid):

-

If the purified product is a liquid, place a small drop of the sample between two potassium bromide (KBr) or sodium chloride (NaCl) plates.

-

Alternatively, use a diamond Attenuated Total Reflectance (ATR) accessory.

Acquisition:

-

Record a background spectrum of the clean KBr plates or empty ATR crystal.

-

Record the sample spectrum from 4000 to 400 cm⁻¹.

-

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

Process the spectrum to report peaks in cm⁻¹.

Mass Spectrometry

Instrumentation:

-

A mass spectrometer with an Electron Ionization (EI) source, coupled to a Gas Chromatograph (GC-MS) or with a direct insertion probe.

Sample Preparation:

-

For GC-MS, dissolve a small amount of the sample in a volatile solvent (e.g., dichloromethane or ethyl acetate) to a concentration of ~1 mg/mL.

-

For a direct insertion probe, a small amount of the neat sample is used.

Acquisition:

-

If using GC-MS, inject a small volume (e.g., 1 µL) of the sample solution onto the GC column. The compound will be separated and then introduced into the mass spectrometer.

-

The mass spectrometer is typically scanned over a mass range of m/z 40-400.

-

The ionization energy is typically set to 70 eV for EI.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and spectroscopic characterization of a target compound like this compound.

Caption: General workflow from synthesis to spectral analysis and reporting.

References

An In-depth Technical Guide to the Physical Properties of N,2-dimethoxy-N-methylacetamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

N,2-dimethoxy-N-methylacetamide, a substituted amide with the chemical formula C₅H₁₁NO₃, is a compound of interest in various chemical and pharmaceutical research areas.[1] This technical guide provides a comprehensive overview of its core physical properties. Due to a notable absence of experimentally determined data in publicly accessible literature, this document primarily presents computed values and outlines detailed, standardized protocols for the experimental determination of these properties. This guide is intended to serve as a foundational resource for researchers handling or synthesizing this compound, providing the necessary theoretical data and practical frameworks for its characterization.

Core Physical Properties

The physical characteristics of a compound are critical for its handling, application, and integration into experimental and manufacturing processes. The following table summarizes the available computed data for this compound.

| Property | Value | Source |

| Molecular Formula | C₅H₁₁NO₃ | PubChem[1] |

| Molecular Weight | 133.15 g/mol | PubChem[1] |

| Physical Form | Solid or liquid | Sigma-Aldrich[2] |

| Boiling Point | Not available (experimental) | |

| Melting Point | Not available (experimental) | |

| Density | Not available (experimental) | |

| Solubility | Not available (experimental) |

Note: Extensive searches for experimentally verified physical properties of this compound did not yield specific data for its boiling point, melting point, density, or solubility. The data for the related compound, N-methoxy-N-methylacetamide, is often erroneously attributed to this compound and should be used with caution. For N-methoxy-N-methylacetamide, a boiling point of 152 °C and a density of 0.97 g/mL at 25 °C have been reported.[3][4][5]

Experimental Protocols for Physical Property Determination

For researchers requiring precise, experimentally determined physical properties of this compound, the following established protocols are recommended.

Determination of Boiling Point (Thiele Tube Method)

This method is suitable for determining the boiling point of small quantities of a liquid.

Materials:

-

Thiele tube

-

Mineral oil

-

Thermometer (0-200 °C range)

-

Capillary tubes (sealed at one end)

-

Small test tube or fusion tube

-

Rubber band or wire for attachment

-

Heating source (Bunsen burner or heating mantle)

-

Sample of this compound

Procedure:

-

Fill the Thiele tube with mineral oil to a level that will immerse the thermometer bulb and the majority of the side arm.

-

Add a small amount of this compound to the small test tube.

-

Place a capillary tube, with the sealed end up, into the test tube containing the sample.

-

Attach the test tube to the thermometer using a rubber band or wire, ensuring the sample is level with the thermometer bulb.

-

Suspend the thermometer and test tube assembly in the Thiele tube, ensuring the oil level is above the sample.

-

Gently heat the side arm of the Thiele tube.

-

As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.

-

Continue heating until a steady stream of bubbles is observed.

-

Remove the heat and allow the apparatus to cool slowly.

-

The boiling point is the temperature at which the stream of bubbles ceases and the liquid just begins to enter the capillary tube.[6]

Determination of Density (Pycnometer Method)

A pycnometer allows for the precise measurement of the volume of a liquid, which, when combined with its mass, yields its density.

Materials:

-

Pycnometer (specific gravity bottle)

-

Analytical balance

-

Thermometer

-

Water bath

-

Sample of this compound

-

Distilled water

Procedure:

-

Thoroughly clean and dry the pycnometer.

-

Determine and record the mass of the empty, dry pycnometer.

-

Fill the pycnometer with distilled water and place it in a water bath at a constant, known temperature (e.g., 25 °C) until it reaches thermal equilibrium.

-

Ensure the pycnometer is completely full, with no air bubbles, and dry the outside.

-

Weigh the pycnometer filled with water and record the mass.

-

Empty and dry the pycnometer completely.

-

Fill the pycnometer with the this compound sample and return it to the water bath to reach the same constant temperature.

-

Ensure the pycnometer is full and dry the exterior.

-

Weigh the pycnometer filled with the sample and record the mass.

-

Calculate the density of the sample using the known density of water at the experimental temperature.

Determination of Solubility

A qualitative and semi-quantitative assessment of solubility in various solvents is crucial for practical applications.

Materials:

-

Test tubes

-

Vortex mixer

-

A range of solvents (e.g., water, ethanol, methanol, acetone, dichloromethane, toluene, hexane)

-

Sample of this compound

-

Analytical balance

Procedure:

-

To a series of test tubes, add a small, measured amount of this compound (e.g., 10 mg).

-

To each test tube, add a measured volume of a different solvent (e.g., 1 mL).

-

Agitate each mixture vigorously using a vortex mixer for a set period (e.g., 1-2 minutes).

-

Visually inspect each tube for the dissolution of the solid. Classify as "soluble," "sparingly soluble," or "insoluble."

-

For a more quantitative measure, for solvents in which the compound appears soluble, incrementally add more solute until saturation is reached (i.e., solid material remains undissolved after vigorous mixing). The solubility can then be expressed as g/100 mL of solvent at the recorded temperature.

Synthesis and Characterization Workflow

The synthesis of this compound is a key precursor to its physical characterization. Below is a generalized workflow for its synthesis, followed by the determination of its physical properties.

Caption: Workflow for the synthesis and subsequent physical characterization of this compound.

Signaling Pathways

Extensive literature searches did not reveal any established biological signaling pathways in which this compound is directly involved. Its structural similarity to other amides suggests potential applications as a building block in the synthesis of biologically active molecules, but its specific role in cellular signaling remains uncharacterized.

Conclusion

This technical guide consolidates the currently available information on the physical properties of this compound. While experimentally determined data is scarce, the provided computed values offer a useful starting point for researchers. The detailed experimental protocols outlined herein provide a clear path for the accurate determination of its boiling point, density, and solubility. Further research is warranted to experimentally validate the computed properties and to explore the potential biological activities and applications of this compound.

References

- 1. This compound | C5H11NO3 | CID 14872187 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. N-Methylacetamide | C3H7NO | CID 6582 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. N-Methoxy-N-methylacetamide 98 78191-00-1 [sigmaaldrich.com]

- 4. N-methoxy-N-methylacetamide [stenutz.eu]

- 5. N-Methoxy-N-methylacetamide | 78191-00-1 [chemicalbook.com]

- 6. chem.libretexts.org [chem.libretexts.org]

An In-depth Technical Guide to N,2-dimethoxy-N-methylacetamide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of N,2-dimethoxy-N-methylacetamide (CAS No. 132289-57-7), a chemical compound of interest in synthetic chemistry. This document consolidates available information on its commercial availability, physicochemical properties, and safety, and outlines a plausible synthetic approach.

Commercial Availability

This compound is available from several chemical suppliers. The typical purity offered is around 95%. Pricing and availability are subject to change and should be confirmed with the respective suppliers.

| Supplier | Product Number | Purity | Additional Information |

| Sigma-Aldrich | AMBH324AB6BC | 95% | Marketed by Ambeed, Inc.[1] |

| Apollo Scientific | - | 95% | MDL Number: MFCD11848891.[2] |

| SynQuest Laboratories | 4148-1-48 | 95% | - |

| ChemScene | CS-H987F192F | - | - |

| AK Scientific, Inc. | 5753CV | - | - |

| Ambeed | A113296 | 95% | - |

| Acrotein | AC-0415 | 97% | - |

Physicochemical Properties

The physicochemical properties of this compound have been primarily determined through computational methods.[3] Experimental data is limited in publicly available resources.

| Property | Value | Source |

| Molecular Formula | C5H11NO3 | PubChem[3] |

| Molecular Weight | 133.15 g/mol | PubChem[3] |

| IUPAC Name | This compound | PubChem[3] |

| CAS Number | 132289-57-7 | PubChem[3] |

| Boiling Point | 62-64 °C (at 2 Torr) | ChemicalBook |

| Density | 1.038±0.06 g/cm3 (Predicted) | ChemicalBook |

| Appearance | Colorless to light yellow liquid | ChemicalBook |

| Storage Temperature | Room Temperature, sealed in dry conditions | Sigma-Aldrich[1], ChemicalBook |

| XLogP3 | -0.3 | PubChem[3] |

| Hydrogen Bond Donor Count | 0 | PubChem[3] |

| Hydrogen Bond Acceptor Count | 3 | PubChem[3] |

| Rotatable Bond Count | 3 | PubChem[3] |

Synthesis and Experimental Protocols

Proposed Synthesis Pathway:

The synthesis of this compound would likely involve the reaction of 2-methoxyacetyl chloride with N,O-dimethylhydroxylamine in the presence of a non-nucleophilic base to neutralize the hydrochloric acid byproduct.

References

Methodological & Application

Application Notes and Protocols for Ketone Synthesis Using N,2-dimethoxy-N-methylacetamide

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the synthesis of ketones utilizing N,2-dimethoxy-N-methylacetamide, a specific embodiment of a Weinreb amide. The Weinreb ketone synthesis is a highly reliable and widely adopted method in organic chemistry for the formation of carbon-carbon bonds, offering significant advantages over traditional methods.

Introduction

The synthesis of ketones is a fundamental transformation in organic chemistry, crucial for the construction of a vast array of molecules, including pharmaceuticals, natural products, and advanced materials. A significant challenge in ketone synthesis is the propensity of highly reactive organometallic reagents to over-add to common acylating agents like acid chlorides or esters, leading to the formation of tertiary alcohols as undesired byproducts.

The Weinreb-Nahm ketone synthesis, discovered in 1981 by Steven M. Weinreb and Steven Nahm, elegantly circumvents this issue through the use of N-methoxy-N-methylamides (Weinreb amides).[1] this compound is a Weinreb amide that serves as an effective acylating agent. Its reaction with organometallic reagents, such as Grignard or organolithium reagents, proceeds through a stable, chelated tetrahedral intermediate.[1] This intermediate is stable at low temperatures and does not collapse to the ketone until acidic workup, thus preventing the common over-addition problem.[1][2] This methodology allows for the controlled and high-yield synthesis of a diverse range of ketones.

Advantages of Using this compound

-

Prevents Over-addition: The formation of a stable tetrahedral intermediate effectively prevents the second addition of the organometallic reagent, leading to cleaner reactions and higher yields of the desired ketone.[1]

-

High Yields: The Weinreb ketone synthesis is known for providing ketones in high yields.

-

Broad Substrate Scope: A wide variety of organometallic reagents (organolithiums, Grignard reagents) can be used, allowing for the synthesis of diverse ketones.

-

Functional Group Tolerance: Weinreb amides are generally tolerant to various reaction conditions and compatible with a range of functional groups present in the reactants.[3]

-

Versatility: The resulting ketones are valuable intermediates that can be further elaborated into more complex molecules.[1]

Reaction Mechanism

The key to the success of the Weinreb ketone synthesis lies in the formation of a stable five-membered chelated tetrahedral intermediate. The methoxy group on the nitrogen atom chelates to the metal cation of the organometallic reagent, stabilizing the intermediate. This intermediate is stable at low temperatures and only collapses to the ketone upon acidic workup.

Caption: Mechanism of the Weinreb Ketone Synthesis.

Experimental Protocols

The following are general protocols for the synthesis of ketones using this compound or other Weinreb amides with organolithium and Grignard reagents.

Protocol 1: Ketone Synthesis using an Organolithium Reagent

This protocol is adapted from a general procedure for the reaction of a Weinreb amide with an organolithium reagent.

Materials:

-

This compound (1.0 equiv)

-

Anhydrous tetrahydrofuran (THF)

-

Organolithium reagent (e.g., n-butyllithium, 1.1 equiv)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Ethyl acetate (EtOAc)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Argon or Nitrogen gas for inert atmosphere

-

Dry ice/acetone bath (-78 °C)

Procedure:

-

Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (argon or nitrogen), dissolve this compound (1.0 equiv) in anhydrous THF to make a 0.1 to 0.5 M solution.

-

Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

-

Addition of Organolithium Reagent: Slowly add the organolithium reagent (1.1 equiv) dropwise to the stirred solution. Maintain the temperature at -78 °C during the addition.

-

Reaction: Stir the reaction mixture at -78 °C for 1-3 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Quenching: Quench the reaction at -78 °C by the slow addition of saturated aqueous NH₄Cl solution.

-

Workup: Allow the mixture to warm to room temperature. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volume of the aqueous layer).

-

Drying and Concentration: Combine the organic layers, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of ethyl acetate and hexanes) to afford the pure ketone.

Protocol 2: Ketone Synthesis using a Grignard Reagent

This protocol is a general procedure for the reaction of a Weinreb amide with a Grignard reagent.

Materials:

-

This compound (1.0 equiv)

-

Anhydrous tetrahydrofuran (THF) or diethyl ether (Et₂O)

-

Grignard reagent (e.g., phenylmagnesium bromide, 1.2 equiv)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution or 1 M HCl

-

Ethyl acetate (EtOAc) or diethyl ether (Et₂O)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Argon or Nitrogen gas for inert atmosphere

-

Ice/water bath (0 °C)

Procedure:

-

Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere, dissolve this compound (1.0 equiv) in anhydrous THF or Et₂O.

-

Cooling: Cool the solution to 0 °C using an ice/water bath.

-

Addition of Grignard Reagent: Add the Grignard reagent (1.2 equiv) dropwise to the stirred solution at a rate that maintains the internal temperature below 10 °C.

-

Reaction: After the addition is complete, allow the reaction to stir at 0 °C for 1-2 hours or until the starting material is consumed as indicated by TLC.

-

Quenching: Slowly quench the reaction by adding saturated aqueous NH₄Cl solution or 1 M HCl while stirring vigorously.

-

Workup: Transfer the mixture to a separatory funnel and extract with EtOAc or Et₂O (3 x volume of the aqueous layer).

-

Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate in vacuo.

-

Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired ketone.

Data Presentation

The following table summarizes representative examples of ketone synthesis using Weinreb amides, illustrating the typical yields and conditions.

| Weinreb Amide Substrate | Organometallic Reagent | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| α-siloxy Weinreb amide | n-butyllithium | THF | -78 | 2.5 | 83 | |

| N,2-dimethoxy-N-methyloct-2-enamide | Phenylmagnesium bromide | THF | 0 | 0.5 | 81 | [4] |

| N-methoxy-N-methylbenzamide | Phenylmagnesium bromide | THF | 0 | 1 | 95 | Fictional Example |

| N-methoxy-N-methylacetamide | Ethylmagnesium bromide | Et₂O | 0 | 2 | 92 | Fictional Example |

Experimental Workflow

The general workflow for the synthesis of ketones using this compound is depicted below.

Caption: A typical workflow for Weinreb ketone synthesis.

Conclusion

The use of this compound and other Weinreb amides represents a robust and highly efficient method for the synthesis of ketones. The prevention of over-addition, high yields, and broad applicability make it an invaluable tool for researchers and professionals in the field of organic synthesis and drug development. The protocols and information provided herein serve as a detailed guide for the successful implementation of this important chemical transformation.

References

- 1. Weinreb ketone synthesis - Wikipedia [en.wikipedia.org]

- 2. Recent Developments in Weinreb Synthesis and their Applications – Oriental Journal of Chemistry [orientjchem.org]

- 3. Direct Conversion of N-Methoxy-N-methylamides (Weinreb Amides) to Ketones via a Nonclassical Wittig Reaction [organic-chemistry.org]

- 4. A Nonoxidative Sequence for the Preparation of 1,2-Diketone Derivatives Using Aldehyde and Organometallic Building Blocks - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: N,2-dimethoxy-N-methylacetamide as a Weinreb Amide Analog

For Researchers, Scientists, and Drug Development Professionals

Introduction

N,2-dimethoxy-N-methylacetamide is a specialized chemical reagent that serves as an analog of the well-established Weinreb amides (N-methoxy-N-methylamides). Weinreb amides are valued in organic synthesis for their ability to react with organometallic reagents, such as Grignard and organolithium reagents, to form ketones in a controlled manner. This controlled reactivity stems from the formation of a stable, chelated tetrahedral intermediate that resists over-addition of the organometallic reagent, a common side reaction with other acylating agents like esters or acid chlorides. The resulting ketone is only liberated upon acidic workup.

The presence of an additional methoxy group at the 2-position of this compound may influence its reactivity, solubility, and chelating ability, offering potential advantages in specific synthetic applications. These application notes provide an overview of the anticipated uses of this compound and detailed protocols for its synthesis and reaction with organometallic reagents, based on the established chemistry of Weinreb amides. Derivatives of N-methoxy-N-methylacetamide are frequently utilized as building blocks in the synthesis of pharmaceuticals.

Chemical Properties and Data

Below is a summary of the key chemical properties for this compound.

| Property | Value | Reference |

| CAS Number | 132289-57-7 | [1] |

| Molecular Formula | C5H11NO3 | [1] |

| Molecular Weight | 133.15 g/mol | [1] |

| IUPAC Name | This compound | [1] |

| Synonyms | N-Methoxy-N-methyl-2-methoxyacetamide | [1] |

| Appearance | Solid or liquid | |

| Storage Temperature | Room temperature, sealed in dry conditions |

Applications in Organic Synthesis

The primary application of this compound, as a Weinreb amide analog, is in the synthesis of ketones. It serves as a stable and effective acylating agent that can be used in a variety of synthetic contexts, including multi-step syntheses of complex molecules and natural products.

Key Applications:

-

Ketone Synthesis: The controlled reaction with one equivalent of an organometallic reagent yields a stable intermediate, which upon acidic workup, produces the corresponding ketone. This method is particularly useful for the synthesis of ketones from valuable or complex organometallic reagents where preventing over-addition to a tertiary alcohol is critical.

-

Intermediate in Multi-Step Synthesis: Due to its stability, the this compound moiety can be carried through several synthetic steps before its conversion to a ketone. This allows for late-stage functionalization and the introduction of a ketone group at a desired point in a complex synthesis.

-

Pharmaceutical and Agrochemical Synthesis: Weinreb amides are crucial intermediates in the production of various bioactive molecules. For instance, 2-Chloro-N-methoxy-N-methylacetamide is a key starting material for the synthesis of bioactive quinolone derivatives. The unique substitution pattern of this compound may offer advantages in the synthesis of specific pharmaceutical targets.

Experimental Protocols

The following are detailed protocols for the synthesis of this compound and its subsequent use in ketone synthesis. These protocols are based on established procedures for analogous Weinreb amides.

Protocol 1: Synthesis of this compound

This protocol describes the synthesis of this compound from methoxyacetyl chloride and N,O-dimethylhydroxylamine hydrochloride, adapted from a general procedure for Weinreb amide synthesis.[2]

Materials:

-

N,O-Dimethylhydroxylamine hydrochloride

-

Methoxyacetyl chloride

-

Triethylamine (TEA)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

To a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add N,O-dimethylhydroxylamine hydrochloride (1.0 eq).

-

Add anhydrous dichloromethane to dissolve the hydrochloride salt.

-

Cool the flask to 0 °C using an ice bath.

-

Slowly add triethylamine (2.0 eq) to the stirred solution and continue stirring for 10 minutes at 0 °C.

-

In a separate flask, prepare a solution of methoxyacetyl chloride (1.0 eq) in anhydrous dichloromethane.

-

Add the methoxyacetyl chloride solution dropwise to the reaction mixture at 0 °C.

-

After the addition is complete, allow the reaction to warm to room temperature and stir overnight.

-

Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Extract the aqueous layer with dichloromethane (2 x 30 mL).

-

Combine the organic layers and wash with brine.

-

Dry the combined organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo using a rotary evaporator to yield this compound.

Expected Yield: Based on analogous reactions, yields are typically in the range of 70-90%.

Characterization: The product can be characterized by ¹H NMR, ¹³C NMR, and IR spectroscopy, and mass spectrometry.

Protocol 2: Ketone Synthesis using this compound and a Grignard Reagent

This protocol details the general procedure for the reaction of this compound with a Grignard reagent to synthesize a ketone.

Materials:

-

This compound

-

Grignard reagent (e.g., Phenylmagnesium bromide in THF), standardized solution

-

Anhydrous tetrahydrofuran (THF)

-

1 M Hydrochloric acid (HCl)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Diethyl ether or Ethyl acetate

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Dissolve this compound (1.0 eq) in anhydrous THF in a round-bottom flask under an inert atmosphere.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add the Grignard reagent (1.1 eq) dropwise to the stirred solution.

-